Secretory phospholipase A2 (Type X) inhibitor 31 is a compound designed to selectively inhibit the activity of secreted phospholipase A2, specifically the isoform known as sPLA2-X. This enzyme is involved in the hydrolysis of glycerophospholipids, which plays a significant role in various physiological and pathological processes, including inflammation and immune responses. The sPLA2-X enzyme is encoded by the PLA2G10 gene and is expressed in multiple tissues, including the spleen, thymus, pancreas, and lungs. Its inhibition has potential therapeutic applications in diseases such as asthma and cancer, where sPLA2-X is implicated in disease progression and severity .
The synthesis of secretory phospholipase A2 (Type X) inhibitor 31 involves several key steps:
The molecular structure of secretory phospholipase A2 (Type X) inhibitor 31 features several critical components:
Data from crystallographic studies confirm that these structural elements contribute significantly to the compound's selectivity and potency against sPLA2-X .
Secretory phospholipase A2 (Type X) inhibitor 31 undergoes specific chemical interactions during its mechanism of action:
These interactions are crucial for its inhibitory effect, as they stabilize the compound-enzyme complex and reduce enzymatic activity effectively .
The mechanism by
CAS No.: 122547-72-2
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 11042-30-1
CAS No.: 4377-76-8